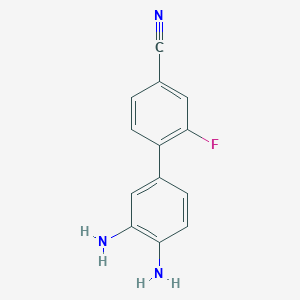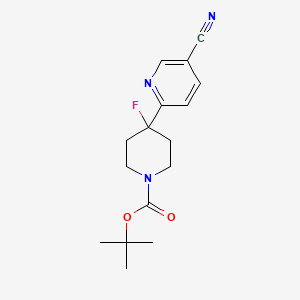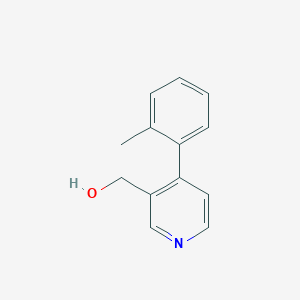
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate
Vue d'ensemble
Description
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a carbamoyl group, dimethylphenyl group, and a propionic acid esterified with tert-butyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate typically involves the esterification of 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group may undergo hydrolysis, releasing the active propionic acid derivative, which can interact with various pathways in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid methyl ester
- 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid ethyl ester
- 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid isopropyl ester
Uniqueness
Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds with different ester groups.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 3-(4-carbamoyl-2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C16H23NO3/c1-10-8-12(15(17)19)9-11(2)13(10)6-7-14(18)20-16(3,4)5/h8-9H,6-7H2,1-5H3,(H2,17,19) |
Clé InChI |
HVVYJKLQOTZCQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CCC(=O)OC(C)(C)C)C)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(trifluoromethyl)phenyl] sulfamate](/img/structure/B8365387.png)




![2-(2-Chloroethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8365438.png)

